BenchChemオンラインストアへようこそ!

6-Chloro-3-nitro-2H-chromene

Synthetic chemistry Heterocycle synthesis Process optimization

6-Chloro-3-nitro-2H-chromene (CAS 92210-55-4) is a heterocyclic compound belonging to the 3-nitro-2H-chromene family, characterized by a chlorine atom at the 6-position and a nitro group at the 3-position of the 2H-1-benzopyran scaffold. This mono-halogenated nitrochromene serves as both a versatile synthetic intermediate for constructing complex fused heterocycles and as a pharmacophore scaffold with demonstrated biological activities spanning antibacterial, anticancer, and receptor antagonism applications.

Molecular Formula C9H6ClNO3
Molecular Weight 211.60 g/mol
CAS No. 92210-55-4
Cat. No. B12439272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-nitro-2H-chromene
CAS92210-55-4
Molecular FormulaC9H6ClNO3
Molecular Weight211.60 g/mol
Structural Identifiers
SMILESC1C(=CC2=C(O1)C=CC(=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C9H6ClNO3/c10-7-1-2-9-6(3-7)4-8(5-14-9)11(12)13/h1-4H,5H2
InChIKeyNXQCGNFXEWOTSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-3-nitro-2H-chromene (CAS 92210-55-4): A Strategic Mono-Halogenated Nitrochromene Intermediate and Pharmacophore Scaffold


6-Chloro-3-nitro-2H-chromene (CAS 92210-55-4) is a heterocyclic compound belonging to the 3-nitro-2H-chromene family, characterized by a chlorine atom at the 6-position and a nitro group at the 3-position of the 2H-1-benzopyran scaffold . This mono-halogenated nitrochromene serves as both a versatile synthetic intermediate for constructing complex fused heterocycles and as a pharmacophore scaffold with demonstrated biological activities spanning antibacterial, anticancer, and receptor antagonism applications [1][2]. The strategic placement of the electron-withdrawing chloro substituent modulates both the compound's physicochemical properties and its biological activity profile relative to the unsubstituted parent and other halogenated analogs [3].

Why 6-Chloro-3-nitro-2H-chromene Cannot Be Arbitrarily Replaced by In-Class Analogs


Within the 3-nitro-2H-chromene family, both the identity and position of ring substituents profoundly govern biological potency, selectivity, and synthetic utility. The 6-chloro derivative occupies a distinct performance niche: its chlorine atom provides an intermediate electronic effect—stronger electron withdrawal than methyl or methoxy but weaker than nitro—directly tuning the electrophilicity of the nitroenamine system that is the critical pharmacophore for thioredoxin reductase inhibition and the reactive handle for conjugate addition chemistry [1]. Mono-halogenated nitrochromenes exhibit a defined antibacterial activity tier (MIC 8–32 μg/mL) that is clearly separable from both non-halogenated (>32 μg/mL) and tri-halogenated (1–8 μg/mL) analogs, meaning wholesale substitution across these tiers would produce either under-dosing or unnecessary cytotoxicity [2]. Furthermore, the 6-chloro substituent confers a specific rank-order profile in receptor antagonism (F ≥ Cl > Br > I) that cannot be predicted from the bromo or iodo congeners, making the chloro derivative the preferred choice when balancing potency against synthetic accessibility and cost [3].

6-Chloro-3-nitro-2H-chromene: Quantitative Comparative Evidence for Scientific Selection


Synthetic Yield Advantage: 6-Chloro vs. 6-Bromo-3-nitro-2H-chromene in Oxa-Michael-Henry-Dehydration

In a standardized one-pot oxa-Michael-Henry-dehydration reaction between substituted salicylaldehydes and nitroethylene, 6-chloro-3-nitro-2H-chromene (1f) was obtained in 46% isolated yield, compared to 40% for the corresponding 6-bromo derivative (1g), representing a 15% relative yield improvement . The chloro derivative also exhibits a lower melting point (109.5–110.4 °C) than the bromo analog (120.1–121.5 °C), indicative of weaker intermolecular forces that may translate to improved solubility in organic reaction media .

Synthetic chemistry Heterocycle synthesis Process optimization

Antibacterial Potency Tiering: Mono-Halogenated vs. Non-Halogenated and Tri-Halogenated 3-Nitro-2H-chromenes

In a systematic evaluation of 20 2-aryl-3-nitro-2H-chromene derivatives against multidrug-resistant Gram-positive bacteria, mono-halogenated nitrochromenes—including 6-chloro-3-nitro-2-phenyl-2H-chromene (5e)—exhibited moderate anti-staphylococcal activity with MIC values in the range of 8–32 μg/mL against both S. aureus and S. epidermidis [1]. In contrast, non-halogenated or electron-donating-group-substituted derivatives showed substantially weaker activity (MIC > 32–128 μg/mL), while tri-halogenated derivatives displayed potent activity with MIC values of 1–8 μg/mL [1]. The best-in-series tri-halogenated compound 5s (2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene) achieved MIC values of 4 μg/mL (S. aureus) and 1–4 μg/mL (S. epidermidis) [1].

Antibacterial Antimicrobial resistance Staphylococcus aureus

P2Y6 Receptor Antagonism: 6-Chloro Outperforms 6-Bromo and 6-Iodo in 3-Nitro-2H-chromene Series

In a structure-activity relationship study of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives as human P2Y6 receptor (hP2Y6R) antagonists, the 6-chloro analog 12 (MRS4818) displayed an IC50 of 1.79 μM in calcium mobilization assays, demonstrating roughly twice the affinity of the corresponding 6-bromo analog 3 (IC50 ~3.5 μM) and 6-iodo analog 8 (IC50 ~3.5 μM) [1]. The 6-fluoro analog 11 (MRS4830) was at least as favorable with an IC50 of 1.15 μM, establishing a rank order of 6-halo substituent potency: F ≥ Cl > Br, I [1]. Importantly, halogen substitution at the 5, 7, or 8 positions reduced affinity, confirming the 6-position as the privileged vector for potency enhancement [1].

P2Y6 receptor Antagonist Inflammation Calcium signaling

Halogen Effect on Antiproliferative Activity: 6-Halo Substitution Significantly Decreases GI50 vs. Unsubstituted 3-Nitro-2H-chromenes

Structure-activity relationship analysis across multiple independent studies has established that halo-substitution at the 6-position of the 3-nitro-2H-chromene scaffold significantly enhances antiproliferative potency. Zhang et al. reported that 6-halo substitution markedly decreases GI50 values against a panel of human solid tumor cell lines, with the 3-nitrochromene scaffold serving as the crucial pharmacophore for thioredoxin reductase (TrxR) inhibition [1][2]. Independently, Xiao et al. demonstrated that bromo-substitutions at the 6- and 8-positions significantly increase TrxR inhibitory activity and antiproliferative effects against A549 lung cancer cells, with the unsubstituted parent 3-nitrochromene serving as the baseline for comparison [2]. Luque-Agudo et al. further confirmed that 6-halo-3-nitro-2H-chromenes displayed strong growth inhibition across six human solid tumor cell lines, with activities in the low micromolar range that exceeded those of pharmacological reference compounds in select cases [3].

Anticancer Thioredoxin reductase A549 Antiproliferative

iNOS Enzyme Inhibition: Baseline Activity Profile of 6-Chloro-3-nitro-2H-chromene for Inflammation Target Screening

6-Chloro-3-nitro-2H-chromene was evaluated for inhibition of inducible nitric oxide synthase (iNOS)-mediated nitric oxide production in IL-1β/IFNγ-stimulated rat RINmF pancreatic β-cells, yielding an IC50 of 63,000 nM (63 μM) as recorded in the ChEMBL database (CHEMBL2414841) via BindingDB [1]. For context, the same database records a structurally distinct human iNOS inhibitor (CHEMBL256414) with an IC50 of 320 nM in human DLD1 cells, illustrating a roughly 200-fold potency gap between the nitrochromene scaffold and optimized clinical iNOS inhibitors [2]. While the 6-chloro derivative's iNOS activity is modest, it provides a quantitative baseline for future structure-based optimization of this scaffold toward anti-inflammatory applications.

iNOS Nitric oxide Inflammation Macrophage

6-Chloro-3-nitro-2H-chromene: Evidence-Backed Research and Industrial Application Scenarios


Antibacterial Lead Discovery Targeting Multidrug-Resistant Gram-Positive Pathogens

Mono-halogenated 3-nitro-2H-chromenes, including the 6-chloro derivative, occupy a strategically important activity tier (MIC 8–32 μg/mL) against multidrug-resistant S. aureus and S. epidermidis [1]. This intermediate potency range is valuable for hit-to-lead optimization: it provides confirmed target engagement while leaving room for potency enhancement through additional halogenation or C-2 aryl modification. Procurement of the 6-chloro-3-nitro-2H-chromene scaffold enables systematic exploration of the antibacterial SAR continuum from mono- to tri-halogenated derivatives, with the tri-halogenated lead compound 5s (MIC 1–4 μg/mL) serving as the benchmark for optimization goals [1].

P2Y6 Receptor Antagonist Development for Inflammatory and Cancer Models

The 6-chloro substituent on the 3-nitro-2-(trifluoromethyl)-2H-chromene scaffold confers a 2-fold potency advantage over 6-bromo and 6-iodo congeners in hP2Y6R antagonism (IC50 1.79 μM vs. ~3.5 μM) [2]. This rank-order specificity (F ≥ Cl > Br > I) makes the 6-chloro derivative the most practical choice for P2Y6R antagonist programs when balancing potency against synthetic tractability, given that chlorinated salicylaldehyde precursors are more readily available and cost-effective than their fluorinated counterparts. The demonstrated selectivity for hP2Y6R over hP2Y1R, hP2Y2R, and hP2Y4R supports its use in target validation studies for inflammation, colitis, and cancer models [2].

Thioredoxin Reductase-Targeted Anticancer Agent Optimization

The established SAR demonstrating that 6-halo substitution significantly decreases GI50 values and enhances TrxR inhibition relative to the unsubstituted 3-nitro-2H-chromene scaffold positions the 6-chloro derivative as a key intermediate in anticancer lead generation [3][4]. The 3-nitrochromene pharmacophore is the critical determinant of TrxR inhibitory activity, and the 6-chloro substituent provides the foundational potency enhancement upon which further optimization at C-2 and C-8 can be systematically explored. Procurement of this compound enables medicinal chemistry teams to independently validate the SAR trend that bromo-substitutions at both the 6- and 8-positions yield maximal activity enhancement [3].

Synthetic Methodology Development and Heterocyclic Building Block Supply

With an established synthetic protocol yielding 46% isolated product under mild one-pot oxa-Michael-Henry-dehydration conditions, 6-chloro-3-nitro-2H-chromene serves as a reliable building block for the construction of complex fused heterocycles including chromeno[3,4-c]isoxazoles and chromeno[2,3-c]isoquinoline-5-amines . The 15% relative yield advantage over the 6-bromo analog (46% vs. 40%) and the lower melting point (109.5–110.4 °C vs. 120.1–121.5 °C) that facilitates purification make this the preferred substrate for reaction methodology development and scale-up studies . Its well-characterized NMR, IR, and HRMS data provide robust quality control benchmarks for commercial procurement specifications .

Quote Request

Request a Quote for 6-Chloro-3-nitro-2H-chromene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.